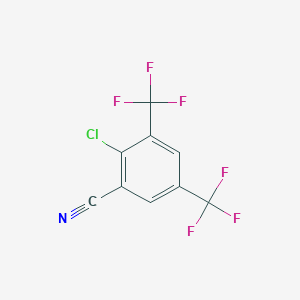

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile, 95%

Vue d'ensemble

Description

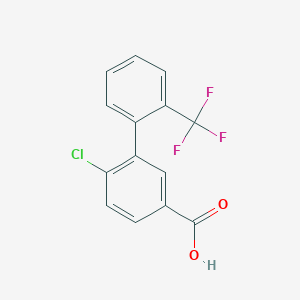

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the linear formula ClC6H3(CF3)CN . It has a molecular weight of 205.56 . This compound is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-chloro-5-trifluoromethyl-benzonitrile is reported to be via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile consists of a benzene ring substituted with a chlorine atom, a nitrile group, and two trifluoromethyl groups .Chemical Reactions Analysis

The compound is used in the synthesis of imidazolin-2-ones, which are designed and synthesized as highly potent, orally active, and muscle-selective androgen receptor modulators (SARMs) .Physical And Chemical Properties Analysis

The compound is a solid with a boiling point of 210-212 °C and a melting point of 38-42 °C . It has a density of 1.481 g/mL at 25 °C .Applications De Recherche Scientifique

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile (95%) has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various drugs and other compounds, including anti-cancer agents, anti-inflammatory agents, and antibiotics. It has also been used in the synthesis of various dyes, fragrances, and other industrial chemicals. Additionally, it has been used in the synthesis of various compounds that can be used as catalysts, reagents, and solvents in organic synthesis.

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of drugs targeting various receptors .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can significantly affect their chemical reactivity, physico-chemical behavior, and biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile (95%) has several advantages for lab experiments. It is a readily available starting material, and it is relatively inexpensive. Additionally, it is a strong electron-withdrawing group, which can increase the reactivity of the molecule and make it more susceptible to nucleophilic attack. However, it is also a highly reactive compound and can be easily oxidized in the presence of air or light.

Orientations Futures

The future directions for 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile (95%) are numerous. It can be used in the synthesis of various drugs and other compounds, including anti-cancer agents, anti-inflammatory agents, and antibiotics. It can also be used in the synthesis of various dyes, fragrances, and other industrial chemicals. Additionally, it can be used in the synthesis of various compounds that can be used as catalysts, reagents, and solvents in organic synthesis. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound.

Méthodes De Synthèse

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile (95%) can be synthesized by several different methods. The most common method is the reaction of 2-chloro-3,5-dinitrobenzonitrile with trifluoroacetic anhydride. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide. Other methods for the synthesis of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile (95%) include the reaction of 2-chlorobenzonitrile with trifluoromethanesulfonic anhydride, the reaction of 2-chlorobenzonitrile with trifluoromethanesulfonamide, and the reaction of 2-chlorobenzonitrile with trifluoromethyl iodide.

Safety and Hazards

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory system damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Analyse Biochimique

Biochemical Properties

It is known that it can react with N,N-dimethyl formamide dimethyl acetal to yield an imine

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation .

Metabolic Pathways

It is known that it can interact with certain enzymes or cofactors .

Transport and Distribution

It is known that it can interact with certain transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF6N/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLZELVAXQLLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238627 | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309602-03-6 | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)

![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)